molecular formula C8H16O2 B2705431 (2S)-2-Methyl-3-(oxolan-3-yl)propan-1-ol CAS No. 2248220-70-2

(2S)-2-Methyl-3-(oxolan-3-yl)propan-1-ol

Cat. No.: B2705431
CAS No.: 2248220-70-2
M. Wt: 144.214
InChI Key: RDRGCSRVSHNNSB-JAMMHHFISA-N
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Description

(2S)-2-Methyl-3-(oxolan-3-yl)propan-1-ol is an organic compound with a unique structure that includes a methyl group, an oxolane ring, and a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyl-3-(oxolan-3-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-2-methylpropanoic acid with oxirane under acidic conditions to form the oxolane ring. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyl-3-(oxolan-3-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Formation of 2-methyl-3-(oxolan-3-yl)propanoic acid.

    Reduction: Formation of 2-methyl-3-(oxolan-3-yl)propane.

    Substitution: Formation of 2-methyl-3-(oxolan-3-yl)propyl chloride.

Scientific Research Applications

(2S)-2-Methyl-3-(oxolan-3-yl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which (2S)-2-Methyl-3-(oxolan-3-yl)propan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the oxolane ring can interact with hydrophobic pockets in proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Methyl-3-(tetrahydrofuran-3-yl)propan-1-ol
  • (2S)-2-Methyl-3-(oxetan-3-yl)propan-1-ol
  • (2S)-2-Methyl-3-(dioxolan-3-yl)propan-1-ol

Uniqueness

(2S)-2-Methyl-3-(oxolan-3-yl)propan-1-ol is unique due to its specific combination of a methyl group, an oxolane ring, and a propanol chain. This structure imparts distinct chemical properties, such as its ability to undergo various chemical reactions and its potential interactions with biological molecules.

Properties

IUPAC Name

(2S)-2-methyl-3-(oxolan-3-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(5-9)4-8-2-3-10-6-8/h7-9H,2-6H2,1H3/t7-,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRGCSRVSHNNSB-JAMMHHFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCOC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1CCOC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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